molecular formula C9H10F3N B150407 1,1,1-Trifluoro-3-phenylpropan-2-amine CAS No. 137624-19-2

1,1,1-Trifluoro-3-phenylpropan-2-amine

Cat. No.: B150407
CAS No.: 137624-19-2
M. Wt: 189.18 g/mol
InChI Key: ISYDGOJLGJTVQL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenylpropan-2-amine is an organic compound with the molecular formula C9H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an amine group

Scientific Research Applications

1,1,1-Trifluoro-3-phenylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

1,1,1-Trifluoro-3-phenylpropan-2-amine may cause respiratory irritation, serious eye irritation, and skin irritation . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as tetrahydrofuran and may be carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-phenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-phenyl-2-propanone
  • 2,2,2-Trifluoroacetophenone
  • 1,1,1-Trifluoroacetone

Uniqueness

1,1,1-Trifluoro-3-phenylpropan-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,1,1-trifluoro-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDGOJLGJTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-20-6
Record name 1,1,1-trifluoro-3-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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